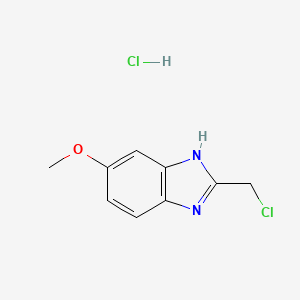

2-(chloromethyl)-6-methoxy-1H-benzimidazole;hydrochloride

Description

2-(Chloromethyl)-6-methoxy-1H-benzimidazole hydrochloride is a benzimidazole derivative featuring a chloromethyl (-CH2Cl) substituent at position 2 and a methoxy (-OCH3) group at position 6 of the benzimidazole core. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies. This compound is synthesized via chlorination of (1H-benzimidazole-2-yl)methanol derivatives using thionyl chloride (SOCl2), followed by purification . Its structural design allows direct comparison with other 2-substituted benzimidazoles in biological assays, particularly for evaluating the impact of functional groups on activity .

Properties

IUPAC Name |

2-(chloromethyl)-6-methoxy-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O.ClH/c1-13-6-2-3-7-8(4-6)12-9(5-10)11-7;/h2-4H,5H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTJYROASFFKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93905-65-8 | |

| Record name | 1H-Benzimidazole, 2-(chloromethyl)-6-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93905-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2-(Chloromethyl)-6-methoxy-1H-benzimidazole;hydrochloride is a synthetic compound belonging to the benzimidazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core with a chloromethyl group and a methoxy substituent. The presence of these functional groups enhances its reactivity and biological interactions.

The mechanism of action of 2-(Chloromethyl)-6-methoxy-1H-benzimidazole;hydrochloride involves:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, inhibiting enzymatic activities.

- Enhanced Lipophilicity : The methoxy group increases the compound's lipophilicity, facilitating cellular penetration and interaction with intracellular targets .

Antimicrobial Activity

Benzimidazole derivatives, including 2-(Chloromethyl)-6-methoxy-1H-benzimidazole;hydrochloride, have shown significant antimicrobial properties.

- Antibacterial Activity :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

- Antifungal Activity :

Antiviral Activity

Research has indicated that benzimidazole derivatives possess antiviral properties. These compounds are being explored for their efficacy against viral infections, including those caused by coronaviruses, highlighting their potential in pandemic responses .

Anticancer Activity

The anticancer potential of 2-(Chloromethyl)-6-methoxy-1H-benzimidazole;hydrochloride has been investigated in several studies:

- Cytotoxicity Studies :

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.63 |

| K-562 | 20.00 |

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Noolvi et al. (2014) synthesized various benzimidazole derivatives and tested them for antimicrobial activity. The results showed that compounds with chloromethyl groups had enhanced activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like ampicillin . -

Anticancer Research :

A recent investigation into the cytotoxic effects of benzimidazole derivatives on cancer cell lines revealed that compounds similar to 2-(Chloromethyl)-6-methoxy-1H-benzimidazole;hydrochloride induced apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .

Scientific Research Applications

Pharmacological Properties

1. Antifungal Activity

Research has indicated that benzimidazole derivatives exhibit significant antifungal properties. A study focusing on the synthesis and evaluation of 2-chloromethyl-1H-benzimidazole derivatives demonstrated their effectiveness against various fungal strains. The compounds were tested for their Minimum Inhibitory Concentration (MIC) values, showing promising antifungal activity compared to standard antifungals .

2. Antiviral Activity

Benzimidazole derivatives have also been explored for their antiviral potential. In particular, compounds have been synthesized that inhibit viruses such as Coxsackie virus and Herpes Simplex Virus (HSV). For instance, certain derivatives showed IC50 values significantly lower than standard antiviral agents, indicating a robust antiviral profile . The mechanism often involves interference with viral replication processes.

3. Anti-inflammatory Properties

The anti-inflammatory effects of benzimidazole derivatives are notable, with several studies reporting significant inhibition of cyclooxygenase (COX) enzymes. Compounds derived from 2-(chloromethyl)-6-methoxy-1H-benzimidazole have been shown to reduce inflammation markers and exhibit analgesic effects comparable to established anti-inflammatory drugs like diclofenac .

4. Anticancer Activity

Benzimidazole derivatives are being investigated for their anticancer properties as well. Certain compounds have demonstrated cytotoxic effects against various cancer cell lines, including lung and liver carcinoma cells. These compounds often induce apoptosis in cancer cells through multiple pathways, making them candidates for further development in cancer therapeutics .

Synthesis and Mechanism of Action

The synthesis of 2-(chloromethyl)-6-methoxy-1H-benzimidazole;hydrochloride typically involves a series of chemical reactions starting from readily available precursors. For example, it can be synthesized through the chloromethylation of 6-methoxy-1H-benzimidazole using reagents like thionyl chloride in an organic solvent .

The mechanism of action for the biological activities of this compound often involves interaction with specific biological targets such as enzymes or receptors involved in disease processes. For instance, the inhibition of COX enzymes leads to reduced prostaglandin synthesis, which is crucial in mediating inflammation and pain.

Case Studies

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of benzimidazole derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula.

Key Observations :

- The chloromethyl group at C2 enhances electrophilicity, facilitating nucleophilic substitution reactions, which is critical in prodrug design .

- Chlorophenyl substituents (e.g., CAS 14225-76-4) introduce steric bulk, which may hinder binding in certain biological targets compared to smaller groups like -CH2Cl .

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 2-(2-chlorophenyl)-6-methyl-1H-benzimidazole . Dihydrochloride salts (e.g., ) exhibit even higher solubility but may require pH adjustment for stability .

- Melting Points : Chlorophenyl-substituted derivatives (e.g., CAS 14225-76-4) often have higher melting points (>200°C) due to crystalline packing, whereas methoxy groups may reduce melting points via steric effects .

Q & A

Q. What are the common synthetic routes for preparing 2-(chloromethyl)-6-methoxy-1H-benzimidazole hydrochloride, and what critical parameters influence yield and purity?

The synthesis typically involves constructing the benzimidazole core via cyclization of o-phenylenediamine derivatives, followed by regioselective functionalization. Key steps include:

- Benzimidazole Formation : Condensation of 4-methoxy-1,2-diaminobenzene with a carbonyl source (e.g., formic acid) under acidic conditions to form the benzimidazole ring .

- Chloromethyl Introduction : Reaction with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids (e.g., ZnCl₂) to install the chloromethyl group at the 2-position.

- Hydrochloride Salt Formation : Precipitation using HCl in anhydrous solvents (e.g., ethanol or acetone).

Q. Critical Parameters :

- Temperature Control : Excessive heat during chloromethylation can lead to decomposition or side reactions (e.g., hydrolysis of the chloromethyl group) .

- pH Management : Acidic conditions stabilize intermediates but may hydrolyze sensitive groups; neutralization steps are critical for salt formation .

- Purification : Recrystallization from ethanol/water mixtures enhances purity by removing unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-(chloromethyl)-6-methoxy-1H-benzimidazole hydrochloride, and what key spectral features should researchers focus on?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.5–8.0 ppm (aromatic protons), δ 4.8–5.2 ppm (chloromethyl –CH₂Cl), and δ 3.8–4.0 ppm (methoxy –OCH₃) .

- ¹³C NMR : Signals for the benzimidazole carbons (δ 140–160 ppm), chloromethyl carbon (δ 40–45 ppm), and methoxy carbon (δ 55–60 ppm).

- IR Spectroscopy : Stretching vibrations for C–N (1250–1350 cm⁻¹) and C–O (1020–1100 cm⁻¹) bonds .

- X-ray Crystallography : Resolves the planar benzimidazole core and confirms substituent positions .

Validation : Cross-referencing with computational models (e.g., DFT) improves confidence in structural assignments .

Q. What purification methods are recommended for isolating 2-(chloromethyl)-6-methoxy-1H-benzimidazole hydrochloride from reaction mixtures?

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate the hydrochloride salt with >95% purity .

- Column Chromatography : Employ silica gel with eluents like dichloromethane/methanol (95:5) for intermediates.

- Residual Solvent Removal : Lyophilization or vacuum drying at 40–50°C minimizes solvent traces .

Advanced Research Questions

Q. How does the chloromethyl group at the 2-position influence the reactivity of 6-methoxy-1H-benzimidazole derivatives in nucleophilic substitution reactions?

The chloromethyl group acts as a reactive handle for further functionalization but is prone to hydrolysis under basic or aqueous conditions. Strategies to mitigate side reactions include:

- Controlled pH : Maintain mildly acidic conditions (pH 4–6) to slow hydrolysis .

- Protecting Groups : Temporarily block the methoxy group (e.g., with tert-butyldimethylsilyl) during substitutions .

- Solvent Selection : Use aprotic solvents (e.g., DMF) to stabilize intermediates and reduce nucleophilic competition .

Case Study : Substitution with amines (e.g., piperazine) yields N-alkylated derivatives but requires strict exclusion of moisture to prevent Cl⁻ displacement .

Q. What are the challenges in achieving regioselective functionalization of the benzimidazole ring, and how can reaction conditions be optimized?

The electron-donating methoxy group at the 6-position directs electrophilic substitution to the 4- and 5-positions, competing with the chloromethyl group’s steric effects. Optimization strategies:

- Catalyst Selection : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–H activation .

- Temperature Gradients : Lower temperatures (0–5°C) favor kinetic control, reducing undesired by-products .

- Computational Guidance : DFT calculations predict reactive sites and transition states, aiding in route design .

Q. Which molecular modeling approaches are suitable for predicting the stability and electronic properties of this compound?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, charge distribution, and substituent effects on aromaticity .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological systems .

- Validation : Experimental NMR and X-ray data align with computational predictions (e.g., bond lengths within ±0.02 Å) .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) .

- Advanced Analytical Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and LC-MS to trace by-products .

- Meta-Analysis : Compare datasets across literature, noting solvent systems and instrumentation differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.